Erdafitinib

Beschreibung

Eigenschaften

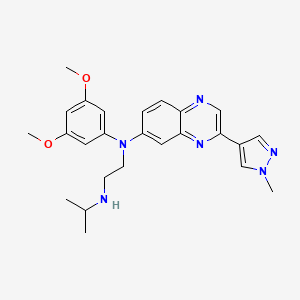

IUPAC Name |

N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAHOMJCDNXHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027936 | |

| Record name | Erdafitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Erdafitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1346242-81-6 | |

| Record name | N1-(3,5-Dimethoxyphenyl)-N2-(1-methylethyl)-N1-[3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346242-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erdafitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erdafitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erdafitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERDAFITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890E37NHMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Erdafitinib's Mechanism of Action in Urothelial Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib (Balversa®) is an oral, potent, selective pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2] It represents a significant advancement in the treatment of locally advanced or metastatic urothelial carcinoma (mUC), particularly for patients harboring susceptible FGFR2 or FGFR3 genetic alterations.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of erdafitinib in urothelial carcinoma, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Targeting Aberrant FGFR Signaling

The core mechanism of erdafitinib lies in its ability to competitively inhibit the ATP-binding pocket of the FGFR kinase domain, thereby blocking the autophosphorylation and subsequent activation of the receptor.[2][5] In urothelial carcinoma, genetic alterations such as mutations, fusions, and amplifications in FGFR genes can lead to constitutive activation of the receptor, driving downstream signaling pathways that promote oncogenesis.[6] Erdafitinib effectively abrogates this aberrant signaling.

The FGFR Signaling Cascade

Dysregulated FGFR signaling in urothelial carcinoma primarily activates two key downstream pathways: the Ras-MAPK (mitogen-activated protein kinase) pathway and the PI3K-Akt (phosphoinositide 3-kinase-protein kinase B) pathway.[5][7] These pathways are central to cell proliferation, survival, differentiation, and angiogenesis. By inhibiting FGFR phosphorylation, erdafitinib effectively dampens the signaling cascade through these pathways, leading to reduced tumor growth and induction of apoptosis.[1][8]

Quantitative Data Presentation

The efficacy of erdafitinib has been quantified in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Erdafitinib in Urothelial Carcinoma Cell Lines

| Cell Line | FGFR Alteration | IC50 (nM) | Reference |

| UPFL1 | FGFR3 S249C | 15 | [9] |

| UPFL3 | FGFR3 S249C | 19 | [9] |

| RT112 | FGFR3-TACC3 fusion | ~10-100 | [7] |

| RT4 | FGFR3 mutation | ~10-100 | [7] |

| T24 | FGFR wild-type | >1000 | [10] |

| UMUC6 | FGFR wild-type | >1000 | [10] |

Table 2: Clinical Efficacy of Erdafitinib in Patients with Locally Advanced or Metastatic Urothelial Carcinoma

| Clinical Trial | Phase | N | FGFR Alteration | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| BLC2001 | II | 101 | FGFR2/3 | 40% | 5.5 months | 11.3 months | [11][12][13] |

| THOR (Cohort 1) | III | 136 | FGFR3 | 45.6% | 5.6 months | 12.1 months | [4][12][14][15][16][17][18][19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to elucidate the mechanism of action of erdafitinib.

Cell Viability Assay (Crystal Violet Staining)

This assay is used to determine the cytotoxic effect of erdafitinib on urothelial carcinoma cell lines.

-

Cell Seeding: Urothelial carcinoma cells (e.g., RT4, RT112, T24) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with increasing concentrations of erdafitinib (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 72-96 hours.[7][20]

-

Staining: The medium is removed, and the cells are washed with PBS. Cells are then fixed with 4% paraformaldehyde for 15 minutes and stained with 0.5% crystal violet solution for 20 minutes.[21]

-

Quantification: After washing and drying, the stained cells are solubilized with a solubilizing agent (e.g., methanol). The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of erdafitinib that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is employed to assess the effect of erdafitinib on the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT.

-

Cell Lysis: Urothelial carcinoma cells are treated with erdafitinib or vehicle for a specified time (e.g., 16 hours).[7] The cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Animal models are instrumental in evaluating the in vivo anti-tumor activity of erdafitinib.

-

Cell Implantation: Human urothelial carcinoma cells (e.g., 1 x 10^7 cells in Matrigel) are subcutaneously injected into the flank of immunodeficient mice (e.g., male nude mice).[22]

-

Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[22]

-

Treatment Administration: Erdafitinib is administered orally at a specified dose and schedule (e.g., 10 mg/kg, daily).[23] The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.[24]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry).

Mechanisms of Resistance to Erdafitinib

Despite the promising efficacy of erdafitinib, acquired resistance is a clinical challenge.[11][14] Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

On-Target Resistance: Gatekeeper Mutations

The most common on-target resistance mechanism involves the acquisition of secondary mutations in the FGFR3 kinase domain, particularly "gatekeeper" mutations such as V555M.[25][26] These mutations are thought to sterically hinder the binding of erdafitinib to the ATP-binding pocket, thereby reducing its inhibitory activity.

Bypass Tract Activation

Resistance can also emerge through the activation of alternative signaling pathways that bypass the need for FGFR signaling. This can include the upregulation of other receptor tyrosine kinases, such as EGFR or MET, or the activation of downstream signaling nodes like PI3K or AKT through other mechanisms.[7][8]

Conclusion

Erdafitinib is a targeted therapy that has demonstrated significant clinical benefit for patients with urothelial carcinoma harboring FGFR alterations. Its mechanism of action is centered on the potent and selective inhibition of the FGFR signaling pathway, leading to the suppression of key oncogenic processes. While acquired resistance is a challenge, ongoing research into the underlying mechanisms is paving the way for the development of novel combination therapies and next-generation FGFR inhibitors to improve patient outcomes. This comprehensive guide provides a foundational understanding of the molecular pharmacology of erdafitinib, which is essential for the continued advancement of precision oncology in urothelial carcinoma.

References

- 1. Phase 3 THOR Study: Results of Erdafitinib vs Pembrolizumab in Pretreated Patients (pts) With Advanced or Metastatic Urothelial Cancer With Select Fibroblast Growth Factor Receptor Alterations - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]

- 2. researchgate.net [researchgate.net]

- 3. urotoday.com [urotoday.com]

- 4. fda.gov [fda.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. urotoday.com [urotoday.com]

- 13. Erdafitinib for Patients With Advanced Urothelial Carcinoma and FGFR Alterations - The ASCO Post [ascopost.com]

- 14. Phase 3 THOR study: Results of erdafitinib (erda) versus chemotherapy (chemo) in patients (pts) with advanced or metastatic urothelial cancer (mUC) with select fibroblast growth factor receptor alterations (FGFRalt) - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]

- 15. FGFR3 immunohistochemistry as a surrogate biomarker for FGFR3 alterations in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. esmo.org [esmo.org]

- 19. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]

- 20. Molecular Profile Detail [ckb.genomenon.com:443]

- 21. ingentaconnect.com [ingentaconnect.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. biorxiv.org [biorxiv.org]

- 24. Patient-Derived Xenograft Models in Urological Malignancies: Urothelial Cell Carcinoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

Erdafitinib: A Deep Dive into FGFR Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib (JNJ-42756493) is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) that selectively targets the Fibroblast Growth Factor Receptor (FGFR) family.[1][2][3] Deregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a known driver in various malignancies, including urothelial carcinoma.[1][4] Erdafitinib functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs to block their autophosphorylation and subsequent activation of downstream signaling pathways.[2][4] This targeted action inhibits tumor cell proliferation and promotes apoptosis in cancer cells with aberrant FGFR signaling. This technical guide provides a comprehensive overview of the FGFR selectivity and binding affinity of Erdafitinib, detailing the quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Analysis of Erdafitinib's Binding Affinity and Inhibitory Activity

The potency and selectivity of Erdafitinib have been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its binding affinity (Kd) and inhibitory concentration (IC50) against the FGFR family and other relevant kinases.

Table 1: Biochemical Inhibition (IC50) of FGFR Kinase Activity by Erdafitinib

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| FGFR1 | 1.2 | Time-Resolved Fluorescence Assay | [5] |

| FGFR2 | 2.5 | Time-Resolved Fluorescence Assay | [5] |

| FGFR3 | 3.0 | Time-Resolved Fluorescence Assay | [5] |

| FGFR4 | 5.7 | Time-Resolved Fluorescence Assay | [5] |

| VEGFR2 | 36.8 | Time-Resolved Fluorescence Assay | [5] |

IC50 (50% inhibitory concentration) values represent the concentration of Erdafitinib required to inhibit the enzymatic activity of the kinase by 50%.

Table 2: Binding Affinity (Kd) of Erdafitinib to FGFR Kinases

| Kinase Target | Kd (nM) | Assay Type | Reference |

| FGFR1 | 0.24 | KINOMEscan | [6] |

| FGFR2 | 2.2 | KINOMEscan | [6] |

| FGFR3 | 1.1 | KINOMEscan | [6] |

| FGFR4 | 1.4 | KINOMEscan | [6] |

| VEGFR2 | 6.6 | KINOMEscan | [6] |

Kd (dissociation constant) values represent the concentration of Erdafitinib at which half of the kinase binding sites are occupied at equilibrium, indicating the strength of the binding interaction. A lower Kd value signifies a higher binding affinity.

Table 3: Cellular Antiproliferative Activity (IC50) of Erdafitinib

| Cell Line | FGFR Alteration | IC50 (nM) | Assay Type | Reference |

| NCI-H1581 | FGFR1 Amplification | 22.1 | MTT Assay | [5] |

| KATO III | FGFR2 Amplification | Not specified | MTT Assay | [5] |

| RT-112 | FGFR3 Mutation | 13.2 | MTT Assay | [5] |

| A-204 | FGFR4 Amplification | 25 | MTT Assay | [5] |

Cellular IC50 values represent the concentration of Erdafitinib required to inhibit the proliferation of cancer cell lines by 50%.

Kinase Selectivity Profile

To assess the selectivity of Erdafitinib, its binding affinity was evaluated against a large panel of kinases using the KINOMEscan™ platform.[6] This platform measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The results are typically reported as the dissociation constant (Kd).

While the full KINOMEscan dataset against 451 kinases is extensive, the data in Table 2 highlights Erdafitinib's high affinity for the FGFR family. Notably, the binding affinity for VEGFR2, a closely related kinase, is significantly lower (Kd of 6.6 nM) compared to FGFR1 (Kd of 0.24 nM), indicating a degree of selectivity.[6] A comprehensive analysis of the top 20 kinases with the highest binding affinity for Erdafitinib from the KINOMEscan panel reveals a strong preference for the FGFR family.[6]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The inhibitory activity of Erdafitinib against FGFR1, FGFR2, FGFR3, and FGFR4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method measures the phosphorylation of a substrate by the kinase.

Principle: The assay utilizes a europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to the phosphorylated residue, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor with a light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the emitted light is proportional to the level of kinase activity. Inhibitors compete with ATP for binding to the kinase, thereby reducing substrate phosphorylation and the FRET signal.

General Protocol Outline:

-

Reagent Preparation: Recombinant human FGFR enzymes, a poly-GT or specific peptide substrate, and ATP are prepared in a kinase reaction buffer.

-

Compound Dilution: Erdafitinib is serially diluted to various concentrations.

-

Kinase Reaction: The FGFR enzyme, substrate, and ATP are incubated with the different concentrations of Erdafitinib in a microplate.

-

Detection: A solution containing a Eu-labeled anti-phosphotyrosine antibody and EDTA (to stop the kinase reaction) is added to each well.

-

Signal Measurement: The plate is incubated to allow for antibody binding, and the TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Erdafitinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of Erdafitinib on cancer cell lines with known FGFR alterations were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol Outline:

-

Cell Seeding: Cancer cell lines (e.g., NCI-H1581, RT-112, A-204) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5]

-

Compound Treatment: The cells are treated with various concentrations of Erdafitinib (e.g., from 0.01 nM to 10 µM) and incubated for a specified period (e.g., 4 days).[5]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 540-570 nm.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the Erdafitinib concentration and fitting the data to a dose-response curve.

Visualizations

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway and the inhibitory action of Erdafitinib.

Experimental Workflow: TR-FRET Kinase Assay

Caption: General workflow for a TR-FRET-based kinase inhibition assay.

Logical Relationship: From Biochemical Activity to Cellular Effects

Caption: The relationship between Erdafitinib's biochemical activity and its cellular effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alterations in immune cell phenotype and cytotoxic capacity in HER2+ breast cancer patients receiving HER2-targeted neo-adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical and Genomic Landscape of FGFR3-Altered Urothelial Carcinoma and Treatment Outcomes with Erdafitinib: A Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. European Commission approves BALVERSA®▼ (erdafitinib) for adult patients with unresectable or metastatic urothelial carcinoma [jnj.com]

Preclinical Profile of Erdafitinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Immediate Release

This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Erdafitinib (JNJ-42756493), a potent, orally available, and selective pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Developed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data, details experimental methodologies, and visualizes the critical pathways and processes involved in Erdafitinib's mechanism of action and evaluation.

Introduction

Erdafitinib is a targeted therapy that has demonstrated significant antitumor activity in various preclinical models of cancers harboring FGFR genetic alterations, including mutations, fusions, and amplifications.[1][2] These alterations can lead to constitutive activation of the FGFR signaling pathway, driving tumor cell proliferation, survival, and angiogenesis.[3][4] Erdafitinib's potent and selective inhibition of FGFR1, FGFR2, FGFR3, and FGFR4 forms the basis of its therapeutic rationale.[5][6] This document outlines the key preclinical findings that have supported its clinical development.

Pharmacodynamics: Target Engagement and Biological Activity

The pharmacodynamic properties of Erdafitinib have been extensively characterized through a series of in vitro and in vivo studies, demonstrating potent and selective inhibition of the FGFR signaling pathway and subsequent anti-tumor effects.

In Vitro Potency and Selectivity

Erdafitinib demonstrates low nanomolar inhibitory activity against the primary members of the FGFR family. This potency is crucial for its efficacy in tumors dependent on aberrant FGFR signaling.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| FGFR1 | 1.2 | Enzymatic Assay | [1] |

| FGFR2 | 0.5 | Enzymatic Assay | [1] |

| FGFR3 | Not Available | N/A | |

| FGFR4 | Not Available | N/A |

IC₅₀: Half maximal inhibitory concentration

Inhibition of Cellular Signaling and Proliferation

Erdafitinib effectively suppresses the proliferation of cancer cell lines with various FGFR alterations. This anti-proliferative activity is a direct consequence of the inhibition of downstream signaling pathways critical for cell growth and survival.

| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) | Reference |

| NCI-H1581 | Lung Cancer | FGFR1 Amplification | Not Specified | [5] |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | Not Specified | [5] |

| RT112 | Bladder Cancer | FGFR3 Fusion | Not Specified | [5] |

Erdafitinib's mechanism involves binding to the ATP-binding pocket of FGFRs, which prevents their phosphorylation and subsequent activation. This action effectively blocks downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, leading to decreased cell viability and induction of apoptosis.[3][4]

In Vivo Antitumor Activity

In preclinical xenograft models, orally administered Erdafitinib has demonstrated significant, dose-dependent antitumor activity. The efficacy is often correlated with the presence of FGFR genetic alterations in the tumor cells.

| Tumor Model | FGFR Alteration | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| SNU-16 Xenograft | FGFR2 Amplification | 10 | 37.8 | [5] |

| SNU-16 Xenograft | FGFR2 Amplification | 30 | 59.4 | [5] |

| LUX001 PDX | FGFR3-TACC3 Fusion | 12.5 (BID) | 100 | [5] |

| RT4 Xenograft | Not Specified | 40 (3x/week) | 60 (volume), 24.4 (weight) | [7] |

PDX: Patient-Derived Xenograft; BID: Twice daily

Pharmacodynamic Biomarkers

A key pharmacodynamic biomarker for Erdafitinib activity is the elevation of serum phosphate levels.[6][8] FGFR signaling plays a role in phosphate homeostasis in the kidneys, and inhibition of this pathway leads to a measurable increase in serum phosphate.[9] This on-target effect has been used to guide dose selection and has shown a correlation with clinical response.[10][11]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Erdafitinib has been characterized in preclinical species, revealing properties that support its oral administration and clinical development.

| Parameter | Value | Species | Reference |

| Tmax (Time to Maximum Concentration) | 0.5 hours (at 3 mg/kg) | Mouse (SNU-16 xenograft) | [5] |

| Metabolism | Primarily via CYP2C9 (39%) and CYP3A4 (20%) | Human | [12] |

| Protein Binding | >99% (preferentially to α1-acid glycoprotein) | Human | [12] |

| Elimination | Feces (69%, 19% unchanged), Urine (19%, 13% unchanged) | Human | [10] |

| Effective Half-life | 59 hours | Human | [10] |

Note: Some human PK data are included for a more complete profile, as detailed preclinical ADME parameters were not fully available in the search results.

Erdafitinib is rapidly absorbed after oral administration, with dose-proportional increases in plasma concentrations.[10] It is highly bound to plasma proteins and is primarily metabolized by hepatic cytochrome P450 enzymes.[12]

Experimental Protocols and Methodologies

The preclinical evaluation of Erdafitinib involved a range of standard and specialized assays to determine its efficacy and mechanism of action.

In Vitro Assays

-

Enzymatic Assays: The inhibitory activity of Erdafitinib against FGFR kinases was determined using purified recombinant enzymes. The IC₅₀ values were calculated by measuring the reduction in kinase activity in the presence of varying concentrations of the compound.

-

Cell Proliferation/Viability Assays: Cancer cell lines with known FGFR alterations were cultured in the presence of increasing concentrations of Erdafitinib. Cell viability was typically assessed after a 72-hour incubation period using assays such as CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.

-

Signaling Pathway Analysis (Western Blotting): To confirm the mechanism of action, cells were treated with Erdafitinib, and cell lysates were analyzed by Western blotting. Antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT were used to assess the inhibition of downstream signaling pathways.[8]

-

Cell Migration and Invasion Assays: The effect of Erdafitinib on the migratory and invasive potential of cancer cells was evaluated using wound healing assays and transwell invasion assays (e.g., Boyden chamber).[7]

-

Endothelial Cell Tube Formation Assay: To assess anti-angiogenic properties, human umbilical vein endothelial cells (HUVECs) were cultured on Matrigel in the presence of Erdafitinib. The formation of capillary-like structures was then quantified.[7]

In Vivo Xenograft Studies

-

Animal Models: Athymic nude mice are commonly used for establishing tumor xenografts. Human cancer cell lines (e.g., SNU-16) or patient-derived tumor fragments are implanted subcutaneously.[5][7]

-

Dosing and Administration: Once tumors reach a specified volume, animals are randomized into vehicle control and treatment groups. Erdafitinib is typically formulated in an appropriate vehicle (e.g., 20% hydroxypropyl β-cyclodextrin) and administered orally (p.o.) once or twice daily.[5]

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the control group.

-

Pharmacodynamic Assessment: At specified time points after dosing, blood samples can be collected to measure serum phosphate levels. Tumor tissue can also be harvested to analyze the inhibition of FGFR signaling pathways via Western blotting or immunohistochemistry for markers like phospho-ERK.[8]

Conclusion

The preclinical data for Erdafitinib provide a strong rationale for its clinical utility in patients with FGFR-driven malignancies. Its potent and selective inhibition of FGFR kinases translates into robust antitumor activity in relevant in vitro and in vivo models. The well-characterized pharmacokinetic profile supports oral administration, and the identification of serum phosphate as a key pharmacodynamic biomarker has proven valuable for guiding clinical development. This comprehensive preclinical package has been instrumental in establishing Erdafitinib as an important targeted therapy for patients with urothelial carcinoma and other solid tumors with susceptible FGFR alterations.[8][13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]

- 3. What is the mechanism of Erdafitinib? [synapse.patsnap.com]

- 4. What is Erdafitinib used for? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Evidence and Selecting Patients for Treatment with Erdafitinib in Advanced Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Adverse events in patients with advanced urothelial carcinoma treated with erdafitinib: a retrospective pharmacovigilance study [frontiersin.org]

- 10. oncologynewscentral.com [oncologynewscentral.com]

- 11. [PDF] Exposure–response analyses of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Erdafitinib for the treatment of urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Erdafitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdafitinib (marketed as Balversa™) is an oral, potent, and selective pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor. It represents a significant advancement in personalized medicine, being the first targeted therapy approved by the U.S. Food and Drug Administration (FDA) for adult patients with locally advanced or metastatic urothelial carcinoma (mUC) harboring susceptible FGFR3 or FGFR2 genetic alterations. This technical guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and key experimental data related to Erdafitinib.

Discovery and Development

The discovery of Erdafitinib (also known as JNJ-42756493) is a prime example of a successful collaboration between academia and the pharmaceutical industry, involving Astex Pharmaceuticals, the Northern Institute of Cancer Research at Newcastle University, and Janssen Pharmaceuticals.[1] The development program was initiated to address the unmet need for targeted therapies in cancers driven by aberrant FGFR signaling, a pathway implicated in tumor cell proliferation, angiogenesis, and survival.[1]

A key strategic decision in the discovery process was to employ Fragment-Based Drug Discovery (FBDD), an approach that screens small, low-molecular-weight compounds (fragments) to identify weak but efficient binders to the target protein.[2] This method allows for the exploration of a wider chemical space and often yields lead compounds with superior drug-like properties compared to traditional high-throughput screening.

The process began in 2006, with a focus on identifying selective FGFR inhibitors that spared the closely related Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as inhibition of VEGFR2 was associated with significant side effects.[1] A fragment screen in 2008 identified a quinoxaline scaffold as a promising starting point.[3] Through iterative cycles of medicinal chemistry, structure-based design, and virtual screening, this initial fragment was "grown" and optimized. A critical step involved introducing a 3,5-dimethoxy aniline moiety, which extended into a key selectivity pocket of the FGFR kinase domain. Further modifications to improve potency and pharmacokinetic properties ultimately led to the identification of Erdafitinib.[1][3]

References

Erdafitinib's Impact on Downstream Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdafitinib, a potent and selective pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, has demonstrated significant clinical activity in cancers harboring FGFR alterations. Its mechanism of action centers on the direct inhibition of FGFRs 1, 2, 3, and 4, leading to the suppression of critical downstream signaling pathways that drive oncogenesis. This technical guide provides an in-depth analysis of erdafitinib's effects on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. Understanding these mechanisms is crucial for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies.

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, migration, and survival.[1][2] Genetic alterations in FGFRs, including mutations, fusions, and amplifications, are well-established oncogenic drivers in various malignancies, most notably in urothelial carcinoma.[3] Erdafitinib (BALVERSA®) is an oral kinase inhibitor that targets the ATP-binding pocket of FGFRs, thereby preventing their autophosphorylation and subsequent activation.[3] This blockade disrupts the propagation of downstream signals essential for tumor growth and survival.

Mechanism of Action: Inhibition of FGFR Kinase Activity

Erdafitinib exhibits potent inhibitory activity against all four members of the FGFR family in the low nanomolar range. This direct inhibition is the primary mechanism through which it exerts its anti-tumor effects.

Table 1: In Vitro Kinase Inhibitory Activity of Erdafitinib

| Target | IC50 (nM) |

| FGFR1 | 1.2 |

| FGFR2 | 2.5 |

| FGFR3 | 3.0 |

| FGFR4 | 5.7 |

| VEGFR2 | 36.8 |

Data compiled from in vitro time-resolved fluorescence kinase assays.

Core Downstream Signaling Pathways Affected by Erdafitinib

The inhibition of FGFRs by erdafitinib leads to the downregulation of two principal signaling cascades: the RAS-MAPK-ERK pathway and the PI3K-AKT pathway. Additionally, its impact on the STAT3 pathway has been noted, particularly in the context of resistance.

The RAS-MAPK-ERK Pathway

The RAS-MAPK-ERK pathway is a central regulator of cell proliferation and survival. Upon FGFR activation, docking proteins like FRS2 are recruited, leading to the activation of the RAS-RAF-MEK-ERK signaling cascade. Erdafitinib's inhibition of FGFR effectively blocks this pathway.

The PI3K-AKT Pathway

The PI3K-AKT pathway is another critical downstream effector of FGFR signaling, playing a key role in cell survival and metabolism. Erdafitinib's blockade of FGFR leads to reduced activation of this pathway.

References

Erdafitinib's role in inhibiting FGFR1, FGFR2, FGFR3, and FGFR4

A Technical Guide on the Inhibition of FGFR1, FGFR2, FGFR3, and FGFR4

Erdafitinib, marketed under the brand name Balversa®, is a potent, orally available tyrosine kinase inhibitor (TKI) that selectively targets the fibroblast growth factor receptor (FGFR) family.[1][2][3] This technical guide provides an in-depth overview of erdafitinib's mechanism of action, its inhibitory effects on FGFR1, FGFR2, FGFR3, and FGFR4, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals.

Introduction to FGFR Signaling and Erdafitinib's Role

The FGFR signaling pathway plays a crucial role in normal physiological processes, including cell proliferation, differentiation, migration, and angiogenesis.[4][5] This pathway is activated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and transphosphorylation of the intracellular kinase domains. This, in turn, activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and growth.[6]

Genetic alterations in the FGFR genes, such as mutations, fusions, and amplifications, can lead to aberrant activation of these signaling pathways, driving the development and progression of various cancers.[4][7] Erdafitinib is designed to counteract this by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling.[6] This inhibition leads to decreased cell viability and induction of apoptosis in cancer cells with FGFR alterations.[2][4][8] Erdafitinib is the first targeted therapy approved by the FDA for patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations.[6][8]

Quantitative Analysis of Erdafitinib's Inhibitory Activity

Erdafitinib has demonstrated potent inhibitory activity against all four members of the FGFR family in in vitro assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of Erdafitinib

| Target | IC50 (nM) | Reference(s) |

| FGFR1 | 1.2 | [2][3][9] |

| FGFR2 | 2.5 | [2][3][9] |

| FGFR3 | 3.0 | [2][3][9] |

| FGFR4 | 5.7 | [2][3][9] |

| VEGFR2 | 36.8 | [3][9] |

Table 2: Binding Affinity of Erdafitinib to FGFRs

| Target | Kd (nM) | Reference(s) |

| FGFR1 | 0.24 | [3][9] |

| FGFR2 | 2.2 | [3][9] |

| FGFR3 | 1.1 | [3][9] |

| FGFR4 | 1.4 | [3][9] |

| VEGFR2 | 6.6 | [3][9] |

Signaling Pathways and Mechanism of Inhibition

Erdafitinib's primary mechanism of action is the inhibition of FGFR autophosphorylation, which blocks the downstream signaling cascades crucial for tumor cell proliferation and survival.

FGFR Signaling Pathway and Erdafitinib Inhibition.

Experimental Protocols

The characterization of erdafitinib's inhibitory activity involves several key in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 values of erdafitinib against the FGFR kinases.

Methodology:

-

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a biotinylated poly-GT substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

-

Procedure:

-

The FGFR kinase, substrate, and erdafitinib (at varying concentrations) are incubated in a microplate well.

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, the reaction is stopped, and the europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

The plate is read on a TR-FRET-compatible reader.

-

-

Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the erdafitinib concentration.

Workflow for an In Vitro Kinase Inhibition Assay.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of erdafitinib on the proliferation of cancer cell lines with known FGFR alterations.

Methodology:

-

Cell Culture: Cancer cell lines expressing FGFR genetic alterations (e.g., point mutations, amplifications, or fusions) are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of erdafitinib.

-

After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

-

Viable cells with active metabolism convert the MTT into a purple formazan product.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the erdafitinib concentration.[9]

Workflow for a Cellular Proliferation (MTT) Assay.

In Vivo Xenograft Models

To assess the anti-tumor activity of erdafitinib in a living organism, xenograft models are utilized.

Methodology:

-

Model Establishment: Human tumor cell lines with FGFR alterations are implanted subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a specified size, mice are treated with erdafitinib or a vehicle control, typically via oral gavage.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as measuring the phosphorylation levels of FGFR and downstream signaling proteins (e.g., p-ERK) via Western blot or immunohistochemistry.[9][10]

Conclusion

Erdafitinib is a potent pan-FGFR inhibitor that effectively targets the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4. Its mechanism of action, involving the blockade of key downstream signaling pathways, has shown significant anti-tumor activity in preclinical models and clinical trials, particularly in urothelial carcinoma with specific FGFR alterations. The experimental protocols outlined in this guide are fundamental to the characterization and continued development of erdafitinib and other FGFR-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Erdafitinib? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

Molecular basis for Erdafitinib's selectivity for FGFR

An In-depth Technical Guide to the Molecular Basis of Erdafitinib's Selectivity for FGFR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib (brand name Balversa®) is an orally bioavailable, potent tyrosine kinase inhibitor (TKI) that selectively targets the fibroblast growth factor receptor (FGFR) family.[1][2][3] Approved by the U.S. Food and Drug Administration (FDA), it is the first targeted therapy for adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations.[1][4][5][6][7][8] Understanding the molecular underpinnings of its selectivity is crucial for optimizing its clinical use, overcoming resistance, and developing next-generation FGFR inhibitors. This guide provides a detailed examination of the molecular basis for Erdafitinib's efficacy and selectivity.

The FGFR Signaling Pathway and Its Role in Oncology

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play pivotal roles in normal physiological processes, including cell proliferation, differentiation, migration, and angiogenesis.[3][9][10][11]

The signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) and heparan sulfate proteoglycan (HSPG) cofactors to the extracellular domain of the FGFR.[11][12] This binding event induces receptor dimerization and subsequent transphosphorylation of specific tyrosine residues within the intracellular kinase domain.[13] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, leading to the activation of major downstream signaling pathways, including:

-

RAS-MAPK-ERK Pathway: Primarily regulates cell proliferation and differentiation.[12][13][14]

-

PI3K-AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[12][13][14]

-

PLCγ-PKC Pathway: Involved in cell motility and metabolism.[12][13]

-

JAK-STAT Pathway: Plays a role in cell growth and immune response.[12][13]

Genetic alterations such as point mutations, gene fusions (e.g., FGFR3-TACC3), and gene amplifications can lead to ligand-independent, constitutive activation of FGFR signaling.[1][3][14][15][16] This aberrant signaling drives oncogenesis by promoting uncontrolled cell growth, survival, and angiogenesis in various cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer.[1][15][16][17]

Molecular Mechanism of Erdafitinib Action and Selectivity

Erdafitinib is a potent, ATP-competitive inhibitor of the FGFR kinase domain.[14][17] It functions by binding to the ATP-binding pocket of FGFRs, thereby blocking the transfer of phosphate from ATP to tyrosine residues.[17] This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to decreased cell viability and apoptosis in cancer cells with activating FGFR alterations.[1][4][17]

The selectivity of Erdafitinib for FGFRs over other kinase families is a key determinant of its therapeutic window. While it is a pan-FGFR inhibitor, effectively targeting all four family members, it shows significantly less activity against other kinases.[2][3] This selectivity is attributed to specific interactions between the drug molecule and the amino acid residues lining the ATP-binding pocket of the FGFRs. Although detailed crystallographic data is proprietary, the structural homology between the kinase domains of FGFRs and other kinases like VEGFR2 suggests that subtle differences in the pocket's shape, size, and charge distribution are exploited by Erdafitinib to achieve its preferential binding.[18]

Quantitative Analysis of Kinase Selectivity

The selectivity of Erdafitinib is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values against a panel of kinases. The compound shows potent, low-nanomolar inhibition of all four FGFR family members while exhibiting significantly higher IC50 values for other kinases, indicating lower potency against these off-targets.

| Kinase Target | IC50 (nmol/L) | Reference |

| FGFR1 | 1.2 | [18][19] |

| FGFR2 | 2.5 | [18][19] |

| FGFR3 | 3.0 | [18][19] |

| FGFR4 | 5.7 | [18][19] |

| VEGFR2 | 36.8 | [18] |

| RET | >1000 | [2][19] |

| KIT | >1000 | [2][19] |

| PDGFRβ | >1000 | [2][19] |

Note: Data is compiled from in vitro time-resolved fluorescence assays. Values for RET, KIT, and PDGFRβ are representative of kinases with substantially lower inhibition compared to FGFRs.

Key Experimental Protocols

The characterization of Erdafitinib's selectivity and potency relies on standardized biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Objective: To determine the IC50 value of Erdafitinib for FGFR kinases.

Methodology:

-

Reagents & Materials: Recombinant human FGFR kinase, biotinylated poly-Glu-Tyr (4:1) substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

-

Assay Plate Preparation: Serially dilute Erdafitinib in DMSO and add to a 384-well assay plate.

-

Kinase Reaction: Add the FGFR enzyme and the biotinylated substrate to the wells. Initiate the kinase reaction by adding ATP and MgCl2. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Terminate the reaction by adding EDTA. Add the detection reagents (Europium-labeled antibody and SA-APC). Incubate to allow binding.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Erdafitinib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.

Objective: To evaluate the anti-proliferative activity of Erdafitinib on cancer cells with and without FGFR alterations.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., urothelial carcinoma lines with known FGFR mutations and wild-type lines) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Erdafitinib or vehicle control (DMSO).

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 to 120 hours).[20]

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP content as an indicator of metabolically active cells, or CCK-8.[20][21][22]

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of Erdafitinib concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The molecular basis for Erdafitinib's selectivity lies in its optimized structure, which allows for high-affinity, competitive binding to the ATP pocket of all four FGFR family members at low nanomolar concentrations.[2][19] This potent pan-FGFR inhibition effectively blocks the aberrant downstream signaling that drives tumor growth in cancers with specific FGFR genetic alterations.[1][4] Its significantly lower affinity for a wide range of other kinases minimizes off-target effects, contributing to a manageable safety profile.[2][19] The combination of potent, selective FGFR targeting and favorable pharmacological properties establishes Erdafitinib as a cornerstone of personalized therapy for FGFR-driven malignancies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]

- 5. Erdafitinib: A novel therapy for FGFR-mutated urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]

- 8. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | Signaling by FGFR [reactome.org]

- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]

- 15. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. What is the mechanism of Erdafitinib? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]

- 20. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Erdafitinib: A Deep Dive into its Anti-Cancer Efficacy Through Cell Proliferation and Apoptosis Modulation

Executive Summary

Erdafitinib, a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in cancers characterized by aberrant FGFR signaling. This technical guide provides a comprehensive analysis of erdafitinib's impact on cell proliferation and apoptosis in various cancer cell lines. It delves into the quantitative measures of its anti-proliferative and pro-apoptotic activities, outlines detailed experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of erdafitinib's preclinical cellular effects.

Introduction to Erdafitinib and its Mechanism of Action

Erdafitinib is an oral tyrosine kinase inhibitor that specifically targets FGFRs 1, 2, 3, and 4.[1][2][3][4][5] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, and chromosomal translocations, is a known driver of oncogenesis in various malignancies, including urothelial and lung cancer.[1] Erdafitinib exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][6] By blocking these pathways, erdafitinib effectively curtails cancer cell growth and promotes programmed cell death (apoptosis).

Impact of Erdafitinib on Cell Proliferation

Erdafitinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring FGFR alterations. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

Quantitative Analysis of Anti-proliferative Activity

The following tables summarize the IC50 values of erdafitinib against various cancer cell lines and FGFR kinases.

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference |

| A549 | Lung Adenocarcinoma | FGFR1-3 Overexpression | 7760 (at 24h) | [1] |

| T24 | Urothelial Carcinoma | - | 16210 | [7] |

| UMUC6 | Urothelial Carcinoma | - | 11930 | [7] |

| H520 | Lung Squamous Cell Carcinoma | FGFR1 Positive | 21610 | [6] |

| RT4 | Bladder Cancer | FGFR3 Fusion | Low nM range | [8] |

| RT112 | Bladder Cancer | FGFR3 Fusion | Low nM range | [8] |

| Kinase | IC50 (nM) | Reference |

| FGFR1 | 1.2 | [2][3][4] |

| FGFR2 | 2.5 | [2][3][4] |

| FGFR3 | 3.0 | [2][3][4] |

| FGFR4 | 5.7 | [2][3][4] |

| VEGFR2 | 36.8 | [2][3] |

Experimental Protocol: Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Erdafitinib (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of erdafitinib (e.g., from 0.01 nM to 10 µM) and a vehicle control (DMSO).[2]

-

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.[2][9]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Induction of Apoptosis by Erdafitinib

In addition to inhibiting proliferation, erdafitinib actively induces apoptosis in cancer cells. This is a critical mechanism for eliminating malignant cells and achieving therapeutic efficacy.

Quantitative Analysis of Apoptotic Induction

The pro-apoptotic effect of erdafitinib is often quantified by measuring the percentage of apoptotic cells using flow cytometry after staining with Annexin V and propidium iodide (PI).

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| A549 | Erdafitinib (6.25 µM, 24h) | Increased vs. control | [1] |

| A549 | Erdafitinib (12.5 µM, 24h) | Significantly increased vs. control | [1] |

| T24 | Erdafitinib (dose-dependent) | Increased vs. DMSO | [7] |

| UMUC6 | Erdafitinib (dose-dependent) | Increased vs. DMSO | [7] |

Experimental Protocol: Apoptosis (Annexin V/PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Erdafitinib

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with erdafitinib at various concentrations for a specified time (e.g., 24 hours).[1]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by erdafitinib.

Erdafitinib's Effect on Cell Cycle Progression

Erdafitinib can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

Quantitative Analysis of Cell Cycle Arrest

Flow cytometry analysis of DNA content after PI staining reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| A549 | Erdafitinib (dose-dependent) | S-phase arrest | [1] |

| T24 | Erdafitinib | G0/G1 phase arrest | [7] |

| UMUC6 | Erdafitinib | G0/G1 phase arrest | [7] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Erdafitinib

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

Procedure:

-

Cell Treatment: Treat cells with erdafitinib as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Modulation of FGFR Signaling Pathways by Erdafitinib

The anti-proliferative and pro-apoptotic effects of erdafitinib are a direct consequence of its ability to inhibit the FGFR signaling pathway.

Overview of the FGFR Signaling Cascade

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins. This triggers downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Erdafitinib blocks the initial autophosphorylation step, effectively shutting down these pro-oncogenic signals.

References

- 1. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Erdafitinib Binding to the FGFR Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib (Balversa®) is a potent, orally bioavailable, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor.[1][2] It is the first targeted therapy approved by the U.S. Food and Drug Administration (FDA) for adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations, whose disease has progressed during or after platinum-containing chemotherapy.[1][3][4] Dysregulation of FGFR signaling, through mechanisms such as gene mutations, amplifications, or fusions, is a key driver in various cancers, promoting cell proliferation, migration, and angiogenesis.[1][5] Erdafitinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its enzymatic activity and blocking downstream signaling pathways.[2][6]

A comprehensive understanding of the structural basis of Erdafitinib's interaction with the FGFR kinase domain is paramount for elucidating its mechanism of action, guiding the development of next-generation inhibitors, and predicting and overcoming potential resistance mechanisms. This technical guide provides an in-depth analysis of the structural features governing Erdafitinib's binding to the FGFR kinase domain, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

The FGFR Kinase Domain: The Target of Erdafitinib

The fibroblast growth factor receptor family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[2][7] The intracellular region of these receptors contains a kinase domain, which is the catalytic engine responsible for signal transduction. This domain is structurally divided into two lobes: a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding pocket is situated in the cleft between these two lobes. The binding of ATP to this pocket is a prerequisite for the phosphotransfer reaction that initiates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[5][8] Erdafitinib functions as an ATP-competitive inhibitor, occupying this pocket and preventing the phosphorylation events necessary for signal propagation.[5]

Structural Basis of Erdafitinib-FGFR Interaction

In silico modeling and structural studies, such as X-ray crystallography of the Erdafitinib-FGFR1 complex (PDB ID: 5EW8), have provided detailed insights into the binding mode of Erdafitinib.[9][10] The inhibitor sits in the ATP-binding pocket, forming a network of specific interactions with key amino acid residues that are highly conserved across the FGFR family.

Key Interactions:

-

Hinge Region: Erdafitinib forms crucial hydrogen bonds with the backbone atoms of residues in the hinge region, which connects the N- and C-lobes of the kinase domain. This is a common feature of many kinase inhibitors and is essential for high-affinity binding.

-

Hydrophobic Pockets: The chemical structure of Erdafitinib allows it to favorably occupy hydrophobic pockets within the ATP-binding site, further stabilizing the drug-receptor complex.

-

Gatekeeper Residue: The "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket within the kinase domain, also interacts with Erdafitinib. Mutations in this residue can significantly impact drug binding and are a known mechanism of acquired resistance to kinase inhibitors. For instance, in silico analysis predicts that the V553M mutation in FGFR3, which is paralogous to V559M in FGFR1, functions as a gatekeeper mutation that allosterically inhibits Erdafitinib binding.[9]

Quantitative Analysis of Erdafitinib's Inhibitory Activity

Erdafitinib is a potent inhibitor of all four FGFR family members, with IC50 values in the low nanomolar range as determined by in vitro kinase assays.

| FGFR Isoform | IC50 (nmol/L) |

| FGFR1 | 1.2 |

| FGFR2 | 2.5 |

| FGFR3 | 5.7 |

| FGFR4 | 5.7 |

| Table 1: In Vitro Inhibitory Activity of Erdafitinib Against FGFRs. Data from time-resolved fluorescence assays.[2] |

Experimental Protocols

X-ray Crystallography of the Erdafitinib-FGFR Complex

The determination of the three-dimensional structure of Erdafitinib in complex with the FGFR kinase domain is crucial for understanding its binding mode at an atomic level.

Methodology:

-

Protein Expression and Purification: The human FGFR kinase domain is expressed in a suitable system, such as E. coli or insect cells. The protein is then purified to homogeneity using a series of chromatography steps, including affinity and size-exclusion chromatography.

-

Complex Formation: The purified FGFR kinase domain is incubated with an excess of Erdafitinib to ensure complete binding.

-

Crystallization: The Erdafitinib-FGFR complex is subjected to high-throughput screening of various crystallization conditions (e.g., pH, temperature, precipitating agents) to obtain well-ordered crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the potency of Erdafitinib in inhibiting the activity of FGFR kinases.

Methodology:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]

-

Prepare serial dilutions of Erdafitinib at 3 times the final desired concentration.

-

Prepare a kinase/antibody mixture containing the specific FGFR isoform and a europium-labeled anti-tag antibody.[11]

-

Prepare a tracer solution containing an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor scaffold.[11]

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the diluted Erdafitinib solution.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to initiate the binding reaction.[11]

-

-

Incubation and Data Acquisition:

-

Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.[11]

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.

-

-

Data Analysis: The decrease in the FRET signal is proportional to the displacement of the tracer by Erdafitinib. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Erdafitinib concentration.

Signaling Pathways and Mechanism of Action

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]

- 3. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]

- 4. Erdafitinib: A novel therapy for FGFR-mutated urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]

- 6. What is the mechanism of Erdafitinib? [synapse.patsnap.com]

- 7. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical and genomic landscape of FGFR3-altered urothelial carcinoma and treatment outcomes with erdafitinib: a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Erdafitinib's Activity in FGFR-Amplified Versus FGFR-Mutated Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdafitinib, a potent, orally administered pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, has demonstrated significant clinical activity in tumors harboring FGFR mutations and fusions.[1][2][3] This has led to its approval for the treatment of advanced urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[4] However, its efficacy in tumors driven by FGFR amplification is markedly different. This technical guide provides a comprehensive analysis of erdafitinib's activity in both FGFR-amplified and FGFR-mutated or fusion-positive cancer models, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and illustrating critical biological and experimental workflows.

Introduction to Erdafitinib and FGFR Alterations

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[5] Aberrant FGFR signaling, driven by genetic alterations such as mutations, fusions, and gene amplifications, is an oncogenic driver in various malignancies, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer (NSCLC).[5][6]

Erdafitinib (JNJ-42756493) is a tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, FGFR3, and FGFR4.[4][6] By binding to the ATP-binding pocket of the FGFRs, erdafitinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways, leading to reduced tumor cell proliferation and increased apoptosis.[7]

This guide focuses on the differential activity of erdafitinib in two distinct contexts of FGFR alteration: gene amplification versus gene mutations and fusions.

Mechanism of Action and FGFR Signaling Pathway

Erdafitinib inhibits FGFR autophosphorylation, thereby blocking downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[5]

Comparative Efficacy of Erdafitinib

Clinical and preclinical data reveal a significant disparity in erdafitinib's efficacy between tumors with FGFR mutations or fusions and those with FGFR amplification.

Activity in FGFR-Mutated and Fusion-Positive Models

Erdafitinib has demonstrated robust and consistent clinical activity in patients with advanced solid tumors harboring FGFR mutations or fusions.

| Clinical Trial | Tumor Type | FGFR Alteration | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| BLC2001 (Phase II) [4][8] | Urothelial Carcinoma | FGFR3 mutations or FGFR2/3 fusions | 40% | 5.5 months |